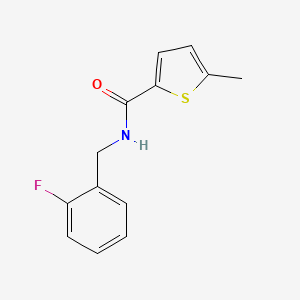![molecular formula C23H25N3O2 B5180531 N-(2-furylmethyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5180531.png)
N-(2-furylmethyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide, commonly known as FPMB, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a benzamide derivative that exhibits a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of FPMB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the death of cancer cells, making FPMB a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent, FPMB has also been shown to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to exhibit antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, FPMB has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of FPMB is its wide range of potential applications in the field of medicinal chemistry. Additionally, the synthetic method for FPMB has been optimized to produce high yields of pure product, making it a viable option for large-scale production. However, there are also limitations to the use of FPMB in lab experiments. For example, its mechanism of action is not fully understood, making it difficult to predict its effects in vivo. Additionally, more research is needed to fully understand the potential side effects of FPMB.
未来方向
There are several potential future directions for research on FPMB. One area of interest is the development of new synthetic methods that can produce FPMB more efficiently and with fewer side effects. Additionally, further investigation is needed to fully understand the mechanism of action of FPMB, which could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, more research is needed to fully understand the potential side effects of FPMB, which could help to inform its use in clinical settings.
合成方法
The synthesis of FPMB involves several steps, including the reaction of 2-furaldehyde with benzylamine to form 2-(benzylamino)furan, which is then reacted with 4-[(4-chlorophenyl)piperazin-1-yl]methyl chloride to form the final product, FPMB. This synthetic method has been optimized to produce high yields of pure FPMB, making it a viable option for large-scale production.
科学研究应用
FPMB has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit a range of interesting biological activities, including antitumor, antifungal, and antibacterial effects. Additionally, FPMB has been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-23(24-17-22-7-4-16-28-22)20-10-8-19(9-11-20)18-25-12-14-26(15-13-25)21-5-2-1-3-6-21/h1-11,16H,12-15,17-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIIMMPXFOYMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(3,4-dimethylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180467.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5180473.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180485.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5180491.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5180495.png)
![4-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5180504.png)
![3-(3,4-dimethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180515.png)
![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5180523.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5180536.png)
![1-(4-biphenylyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5180538.png)
![1-(4-butoxyphenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5180543.png)
![4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B5180546.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5180551.png)